Mono- vs. Difluoro Substitution Pattern
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (CAS 1381944-61-1) possesses a single fluorine atom and a molecular formula of C17H16FNO3, with an exact mass of 301.11100 Da . The closest regioisomeric analog, CAS 1381944-66-6, contains an additional fluorine atom on the distal phenyl ring, leading to a formula of C17H15F2NO3 and a molecular weight of 319.3 Da . The mono-fluoro target provides 18.0 Da lower molecular mass, which can be advantageous for lead optimization where lower molecular weight is often correlated with improved pharmacokinetic properties according to Lipinski's Rule of Five.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 301.31 g/mol (C17H16FNO3) |
| Comparator Or Baseline | 319.3 g/mol (C17H15F2NO3, CAS 1381944-66-6) |
| Quantified Difference | Delta of 18.0 Da (5.6% lower MW) |
| Conditions | Calculated from molecular formula; Source: ChemSrc and Biozol vendor data |
Why This Matters
Procurement decisions in medicinal chemistry libraries often select mono-fluorinated over difluorinated biphenyls to reduce molecular complexity and lipophilicity while preserving target engagement.
